molecular formula C16H18N2O2 B5747219 3-(6-Methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanamide

3-(6-Methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanamide

Cat. No.: B5747219
M. Wt: 270.33 g/mol
InChI Key: LTJRJCYFUNPTIX-UHFFFAOYSA-N
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Description

3-(6-Methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanamide is a compound belonging to the carbazole family. Carbazole derivatives are known for their diverse biological activities and are of significant interest in the fields of chemistry, biology, and medicine . This compound features a carbazole core, which is a tricyclic aromatic system, and is known for its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanamide involves its interaction with various molecular targets. The carbazole core can intercalate with DNA, affecting transcription and replication processes . Additionally, the compound can inhibit specific enzymes or receptors, leading to its biological effects . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

3-(6-Methyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanamide can be compared with other carbazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10-5-6-13-12(9-10)11-3-2-4-14(19)16(11)18(13)8-7-15(17)20/h5-6,9H,2-4,7-8H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJRJCYFUNPTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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